5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Description
Structure and Key Features:
The compound 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine consists of a pyrazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a methyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the methyl group at position 5 may influence steric interactions and binding affinity in biological systems .
It is listed in chemical catalogs (e.g., CymitQuimica) as a research reagent, suggesting utility in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H10F3N3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-10(15)16-17(7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,1H3,(H2,15,16) |
InChI Key |
ACRBKDLKEXHHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate hydrazine derivatives with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with methylhydrazine in the presence of an acid catalyst to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Position and Aromatic Ring Variations
Functional Group and Core Modifications
Pharmacological and Physicochemical Comparisons
- Lipophilicity: The 3-CF₃-phenyl group increases logP values across analogs, enhancing membrane permeability. The 5-methyl group in the target compound may further elevate lipophilicity compared to non-methylated analogs (e.g., CAS 209224-91-9) .
- Anti-inflammatory Activity : BW-755C (dihydro-pyrazole analog) demonstrates dual COX/LOX inhibition, whereas the target compound’s unsaturated core and methyl group may alter selectivity for these enzymes .
- Synthetic Utility : The hydrochloride salt of the target compound (CAS 1909326-85-7) is used in combinatorial chemistry, highlighting its role as a versatile intermediate .
Biological Activity
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (commonly referred to as TFMPA) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique trifluoromethyl substitution. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
Chemical Formula: CHFN
CAS Number: 1909326-85-7
IUPAC Name: 5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets. The presence of the methyl group may influence its reactivity and biological interactions.
TFMPA's mechanism of action involves its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to improve pharmacodynamics and pharmacokinetics, enhancing the compound's efficacy. Studies suggest that TFMPA can modulate enzyme activity through hydrogen bonding and other interactions at the active sites, leading to various biological effects.
Anticancer Properties
Research indicates that pyrazole derivatives, including TFMPA, exhibit significant anticancer activity. For instance:
- Cell Cycle Modulation: In studies involving breast cancer cell lines (e.g., MDA-MB-231), TFMPA demonstrated the ability to induce apoptosis and enhance caspase-3 activity, indicating its potential as an anticancer agent .
- Inhibition of Microtubule Assembly: Similar compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting a mechanism through which they can disrupt cancer cell proliferation .
Anti-inflammatory Effects
TFMPA has also been explored for its anti-inflammatory properties:
- Cytokine Inhibition: Compounds within the pyrazole class have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Selectivity for COX Enzymes: Some studies report that pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation pathways .
Comparative Analysis of Biological Activity
Case Studies and Research Findings
- Synthesis and Evaluation: A study synthesized various pyrazole derivatives, including TFMPA analogs, evaluating their anticancer effects on multiple cell lines. The results indicated significant antiproliferative activity across different cancers, particularly in breast and liver cancer models .
- Pharmacological Potential: Research highlighted the importance of the trifluoromethyl group in enhancing the pharmacological profile of pyrazole derivatives. Compounds with this substitution demonstrated improved activity against resistant bacterial strains and showed promise as antimicrobial agents .
- Clinical Implications: The ongoing exploration of TFMPA and similar compounds suggests their potential as therapeutic agents in treating cancer and inflammatory diseases. The incorporation of trifluoromethyl groups has been linked to enhanced drug-like properties, making these compounds suitable candidates for further clinical development .
Q & A
Basic: What are the optimal synthetic routes for preparing 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine?
Methodological Answer:
The compound is typically synthesized via multi-step processes involving condensation reactions. A common approach involves:
Core Pyrazole Formation : Reacting hydrazine derivatives with β-keto esters or nitriles under acidic conditions to form the pyrazole ring. For example, 3-(substituted phenyl)-2-(aminomethylene)propanenitriles (IV) can react with hydrazine salts in alcohols to yield pyrazol-3-amine derivatives .
Trifluoromethylphenyl Substitution : Introducing the 3-(trifluoromethyl)phenyl group via Suzuki coupling or nucleophilic aromatic substitution. Boron trifluoride etherate and alkyl nitrites are often used to stabilize intermediates during diazonium salt formation .
Purification : Recrystallization from ethanol or THF improves purity, as noted in crystallographic studies .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. Key steps include:
- Data Collection : Use single-crystal diffraction (Mo/Kα radiation) to obtain high-resolution data.
- Refinement : Employ SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve atomic positions and bond lengths. SHELXPRO can interface with macromolecular datasets if needed .
- Validation : Check for planar deviations (e.g., amino group π-delocalization) and dihedral angles between aromatic rings, as seen in tautomeric analyses .
Advanced: How does tautomerism affect the compound’s reactivity and crystallographic data?
Methodological Answer:
Tautomerism in pyrazole derivatives arises from annular hydrogen shifts. For this compound:
- Tautomeric Forms : The trifluoromethylphenyl group may stabilize one tautomer due to its electron-withdrawing nature. However, crystallographic studies of similar compounds reveal coexisting tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine in a 1:1 ratio) .
- Experimental Mitigation : Use low-temperature crystallography and DFT calculations to model tautomeric equilibria. Monitor N–H⋯N hydrogen bonding patterns to identify dominant forms .
Advanced: What strategies optimize pharmacokinetic properties in analogs of this compound?
Methodological Answer:
Modify substituents to enhance metabolic stability and bioavailability:
- Trifluoromethyl Group : Retain for electron-withdrawing effects and metabolic resistance.
- Pyrazole Core : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility, as demonstrated in COX-2 inhibitors like celecoxib .
- Half-Life Reduction : Incorporate metabolically labile groups (e.g., methyl esters) while maintaining target affinity .
Basic: How to assess purity and quantify byproducts in synthesized batches?
Methodological Answer:
- Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor UV absorption at 254 nm.
- LC-MS : Confirm molecular ion peaks (expected m/z 227.19 for [M+H]⁺) and detect impurities (e.g., des-methyl analogs) .
- Validation : Ensure linearity (R² >0.99), precision (RSD <2%), and LOD/LOQ compliance per ICH guidelines .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl, phenyl → pyridyl) at positions 1, 3, and 2.
Biological Assays : Test against target enzymes (e.g., COX-2, antimicrobial targets) using fluorescence polarization or microplate assays .
Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows pyrazole NH₂ at δ 5.2–5.5 ppm and trifluoromethyl singlet at δ -62 ppm (¹⁹F NMR) .
- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-F (~1170 cm⁻¹) confirm functional groups .
Advanced: How to resolve contradictions in bioassay data across studies?
Methodological Answer:
- Source Analysis : Compare tautomeric ratios (HPLC vs. crystallography), solvent effects, and assay conditions (e.g., pH, temperature) .
- Control Experiments : Replicate studies with rigorously purified batches and include positive controls (e.g., celecoxib for COX-2 assays) .
Advanced: What computational tools predict binding modes of this compound?
Methodological Answer:
- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1). Parameterize the trifluoromethyl group with partial charges from DFT .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein interactions .
Advanced: How to validate crystallographic data using software suites?
Methodological Answer:
- Refinement : SHELXL for small-molecule refinement; check R1/wR2 convergence (<5% discrepancy) .
- Visualization : ORTEP-3 (with GUI) to generate thermal ellipsoid plots and validate hydrogen bonding networks .
- Validation Tools : PLATON for symmetry checks and CCDC Mercury for packing diagram analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
